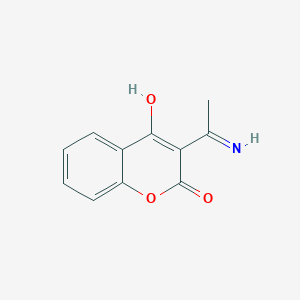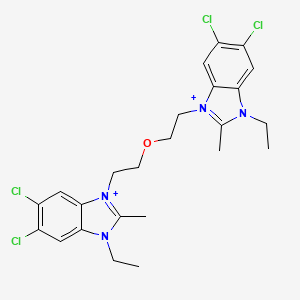
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an ethanimidoyl group at the third position and a hydroxy group at the fourth position of the chromen-2-one core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethanimidoyl-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where 4-hydroxycoumarin reacts with an aldehyde in the presence of a base such as piperidine in ethanol . The reaction proceeds through the formation of a carbon-carbon double bond, resulting in the desired product.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs large-scale batch reactors. The use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, is common in these processes . These catalysts facilitate the condensation reactions and improve the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbon-carbon double bond can be reduced to a single bond.
Substitution: The ethanimidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the ethanimidoyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 3-ethanoyl-4-hydroxy-2H-chromen-2-one.
Reduction: Formation of 3-ethanimidoyl-4-hydroxy-2H-chroman-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mecanismo De Acción
The biological activity of 3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanimidoyl group can participate in covalent interactions. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3-cinnamoyl-4-hydroxy-2H-chromen-2-one: Known for its antimalarial activity.
4-hydroxy-3-nitro-2H-chromen-2-one: Exhibits antimicrobial properties.
3-(2-bromoacetyl)-2H-chromen-2-one: Used in the synthesis of biologically active pyran and pyridine derivatives.
Uniqueness
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is unique due to the presence of the ethanimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
3-ethanimidoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,12-13H,1H3 |
Clave InChI |
AXPPRQQWMUYKLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)C1=C(C2=CC=CC=C2OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)


![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11712157.png)
